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carboxamide

Cat. No.: B187386 Get Quote

A Comprehensive Guide to the Structure-Activity Relationship of Furan-2-Carboxamides

The furan-2-carboxamide scaffold is a versatile pharmacophore that has demonstrated a wide

range of biological activities, making it a subject of significant interest in medicinal chemistry.

This guide provides a comparative analysis of the structure-activity relationships (SAR) of

furan-2-carboxamide derivatives, focusing on their antimicrobial, anticancer, and enzyme

inhibitory properties. The information is presented to aid researchers, scientists, and drug

development professionals in the design of novel therapeutic agents.

Antimicrobial Activity
Furan-2-carboxamide derivatives have shown promising activity against various bacterial and

fungal pathogens. The SAR studies reveal that the nature and position of substituents on the

furan ring and the carboxamide nitrogen play a crucial role in determining the antimicrobial

potency.

Antibacterial Activity
A series of carbamothioyl-furan-2-carboxamide derivatives were synthesized and evaluated for

their antibacterial activity. The results indicated that the presence of an aromatic moiety

enhances the antibacterial activity, likely due to increased lipophilicity.[1] Derivatives containing

a 2,4-dinitrophenyl group showed significant inhibition against both Gram-positive and Gram-

negative bacteria.[1][2]
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Another study on N-(4-bromophenyl)furan-2-carboxamides demonstrated that these

compounds are effective against clinically isolated drug-resistant bacteria, including A.

baumannii, K. pneumoniae, E. cloacae, and MRSA.[3] The parent compound, N-(4-

bromophenyl)furan-2-carboxamide, was found to be the most effective.[3] Furthermore, a

series of furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives incorporating 2,4-

dinitrophenylhydrazone and thiosemicarbazone moieties were synthesized.[4][5] Compounds

containing the 2,4-dinitrophenylhydrazone moiety were particularly active against E. coli.[4][5]

The antibiofilm activity of furan-2-carboxamides against Pseudomonas aeruginosa has also

been investigated. It was found that carbohydrazides and triazoles derived from furan-2-

carboxamide showed significant antibiofilm activity, with one carbohydrazide derivative showing

58% inhibition.[6][7] These compounds are believed to act by targeting the LasR quorum-

sensing system.[6][7]

Table 1: Antibacterial Activity of Furan-2-Carboxamide Derivatives
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Compound
ID

Structure
Bacterial
Strain

MIC (µg/mL)
Inhibition
Zone (mm)

Reference

p-

tolylcarbamot

hioyl)furan-2-

carboxamide

Derivative of

carbamothioy

l-furan-2-

carboxamide

E. coli, S.

aureus, B.

cereus

230-280 10.5-16 [1]

2,4-

dinitrophenyl

containing

carboxamide

Derivative of

carbamothioy

l-furan-2-

carboxamide

Various

bacteria
150.7-295 9-17 [1][2]

N-(4-

bromophenyl)

furan-2-

carboxamide

(3)

N-(4-

bromophenyl)

furan-2-

carboxamide

A. baumannii,

K.

pneumoniae,

E. cloacae,

MRSA

Not specified
Most effective

in the series
[3]

Compound

8a (2,4-

dinitrophenyl

hydrazone

derivative)

5-

bromofuran-

2-

carboxamide

derivative

E. coli Not specified
Most active in

the series
[4][5]

Carbohydrazi

de 4b

Furan-2-

carboxamide

derivative

P. aeruginosa
Not

applicable

58% biofilm

inhibition
[6][7]

Antifungal Activity
The antifungal activity of carbamothioyl-furan-2-carboxamide derivatives was found to be more

prominent than their antibacterial activities.[1] Derivatives with a 2,4-dinitrophenyl group

exhibited significant inhibition against various fungal strains.[1][2] In another study, a 5-

bromofuran-2-carboxamide derivative containing a 2,4-dinitrophenylhydrazone moiety

(compound 8a) was identified as the most active antifungal agent in its series.[4][5]

Table 2: Antifungal Activity of Furan-2-Carboxamide Derivatives
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Compound ID Structure
Fungal
Strain(s)

MIC (µg/mL) Reference

2,4-dinitrophenyl

containing

carboxamide

Derivative of

carbamothioyl-

furan-2-

carboxamide

Various fungi 150.7-295 [1][2]

Compound 8a

(2,4-

dinitrophenylhydr

azone derivative)

5-bromofuran-2-

carboxamide

derivative

Not specified
Most active in

the series
[4][5]

Anticancer Activity
Furan-2-carboxamides have emerged as a promising scaffold for the development of

anticancer agents. Their mechanism of action often involves the disruption of cellular

processes crucial for cancer cell proliferation and survival.

One study reported a novel furan-2-carboxamide derivative as a microtubule stabilizing agent.

[8] This compound induced mitotic arrest and apoptosis in various cancer cell lines with IC50

values ranging from 4 µM to 8 µM.[8]

A series of carbamothioyl-furan-2-carboxamide derivatives were evaluated for their anticancer

potential against HepG2, Huh-7, and MCF-7 human cancer cell lines.[1] The compound p-

tolylcarbamothioyl)furan-2-carboxamide showed the highest activity against hepatocellular

carcinoma, with a cell viability of 33.29% at a concentration of 20 µg/mL.[2]

Furthermore, anthra[2,3-b]furan-3-carboxamides have been investigated as potent antitumor

agents.[9] These compounds demonstrated high antiproliferative potency against a panel of

wild-type and drug-resistant tumor cell lines, with some derivatives causing apoptotic cell death

preceded by a G2/M phase arrest.[9] Their mechanism is believed to involve DNA intercalation

and inhibition of topoisomerases 1 and 2.[9]

Table 3: Anticancer Activity of Furan-2-Carboxamide Derivatives
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Compound
Cancer Cell
Line(s)

IC50 (µM)
Mechanism of
Action

Reference

Novel furan-2-

carboxamide

derivative

Various cancer

cell lines
4 - 8

Microtubule

stabilization,

mitotic arrest,

apoptosis

[8]

p-

tolylcarbamothio

yl)furan-2-

carboxamide

HepG2

(hepatocellular

carcinoma)

20 µg/mL

(33.29% cell

viability)

Not specified [1][2]

Anthra[2,3-

b]furan-3-

carboxamides

(3c, 3d)

L1210, HeLa,

K562, HCT116

Submicromolar

to low

micromolar

DNA

intercalation,

Topoisomerase 1

and 2 inhibition,

G2/M arrest,

apoptosis

[9]

Enzyme Inhibitory Activity
Furan-2-carboxamides have also been explored as inhibitors of various enzymes implicated in

disease.

Pyruvate Dehydrogenase E1 (PDH E1) Inhibition
A series of furan-based thiamine analogues were developed as potent and selective inhibitors

of mammalian PDH E1, an enzyme involved in cellular energy metabolism and linked to the

Warburg effect in cancer.[10][11] Structure-activity relationship studies revealed that acylation

at the C2-position of the furan ring is crucial for inhibitory activity.[10]

Carbonic Anhydrase (CA) Inhibition
Substituted furan sulfonamides have been investigated as inhibitors of carbonic anhydrases, a

family of enzymes involved in various physiological processes.[12] Several furyl sulfonamides

were found to be potent inhibitors of human CA isoforms I, II, IV, and IX.[12]
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SARS-CoV-2 Main Protease (Mpro) Inhibition
In the search for antiviral agents, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide

derivatives were identified as novel non-peptidomimetic inhibitors of the SARS-CoV-2 main

protease (Mpro).[13] Through structure-based drug design and optimization, compounds with

IC50 values in the low micromolar range were discovered.[13]

Table 4: Enzyme Inhibitory Activity of Furan-2-Carboxamide Derivatives

Compound
Class

Target Enzyme
Key Structural
Features for
Activity

IC50/Ki Reference

Furan-based

thiamine

analogues

Pyruvate

Dehydrogenase

E1 (PDH E1)

C2-acylation of

the furan ring
Not specified [10][11]

Furyl

sulfonamides

Carbonic

Anhydrases

(hCA I, II, IV, IX)

Sulfonamide

group on the

furan scaffold

Ki values ranging

from 0.346 µM to

3.006 µM

[12]

2-(furan-2-

ylmethylene)hydr

azine-1-

carbothioamides

SARS-CoV-2

Main Protease

(Mpro)

Hydrazine-1-

carbothioamide

moiety

IC50 values as

low as 1.55 µM
[13]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings.

Below are summaries of key experimental protocols cited in the reviewed literature.

Antimicrobial Susceptibility Testing
The antibacterial and antifungal activities of the synthesized compounds are typically

determined using the broth microdilution method to find the Minimum Inhibitory Concentration

(MIC) and the agar well diffusion method to measure the zone of inhibition.
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Agar Well Diffusion Method: A standardized inoculum of the test microorganism is swabbed

onto the surface of an agar plate. Wells are then punched into the agar, and a specific

concentration of the test compound is added to each well. After incubation, the diameter of

the zone of inhibition around each well is measured.[1]

Broth Microdilution Method: Serial dilutions of the test compounds are prepared in a liquid

growth medium in microtiter plates. A standardized suspension of the microorganism is

added to each well. The plates are incubated, and the MIC is determined as the lowest

concentration of the compound that completely inhibits visible growth of the microorganism.

[1]

In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the furan-2-carboxamide derivatives is commonly assessed using the

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure: Cancer cells are seeded in 96-well plates and treated with various concentrations

of the test compounds. After a specific incubation period, MTT solution is added to each well.

The viable cells reduce the yellow MTT to purple formazan crystals. The formazan crystals

are then dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured

using a microplate reader. The percentage of cell viability is calculated relative to untreated

control cells, and the IC50 value is determined.[14]

Enzyme Inhibition Assays
The inhibitory activity against specific enzymes is determined using various biochemical

assays.

SARS-CoV-2 Mpro Inhibition Assay: The enzymatic activity of Mpro is measured using a

fluorogenic substrate. The assay is performed in the presence and absence of the test

compounds. The decrease in the rate of substrate cleavage in the presence of the inhibitor is

used to calculate the percentage of inhibition and the IC50 value.[13]
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Caption: Workflow for the synthesis and antimicrobial screening of furan-2-carboxamide

derivatives.
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Caption: Proposed mechanism of action for microtubule-stabilizing furan-2-carboxamide

anticancer agents.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b187386#structure-activity-relationship-of-furan-2-
carboxamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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